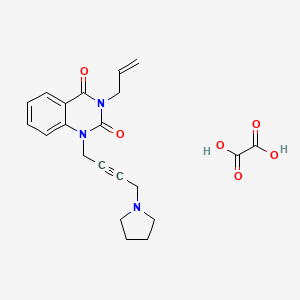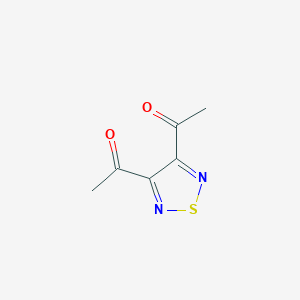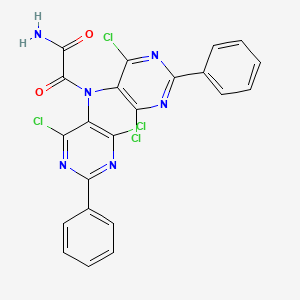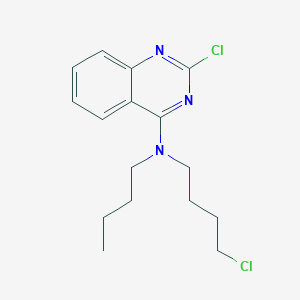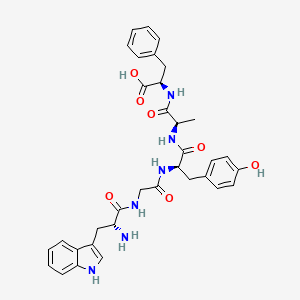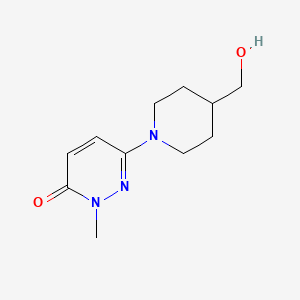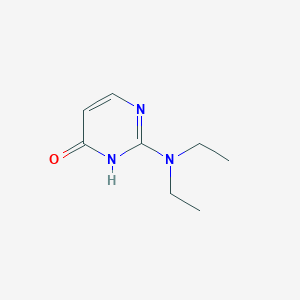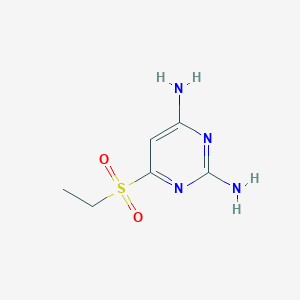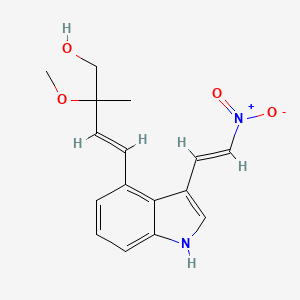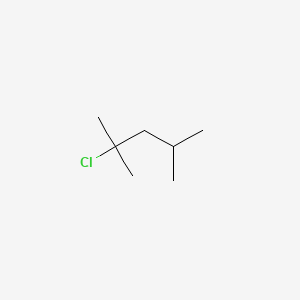
2-Chloro-2,4-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom in a branched alkane structure. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2,4-dimethylpentane can be synthesized through the hydrochlorination of 2,4-dimethylpentene. The reaction involves the addition of hydrogen chloride (HCl) to 2,4-dimethylpentene in the presence of a solvent such as methylene chloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen chloride to 2,4-dimethylpentene in a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,4-dimethylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: 2,4-dimethyl-2-pentanol.
Elimination: 2,4-dimethyl-2-pentene.
Oxidation: 2,4-dimethyl-2-pentanone.
Scientific Research Applications
2-Chloro-2,4-dimethylpentane is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a model compound in biochemical studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-2,4-dimethylpentane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, which facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through these reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-methylpentane
- 2-Chloro-3-methylpentane
- 2-Chloro-2,3-dimethylbutane
Uniqueness
2-Chloro-2,4-dimethylpentane is unique due to its specific branching and the position of the chlorine atom. This structure influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reaction rates and selectivity in chemical processes .
Properties
CAS No. |
35951-33-8 |
|---|---|
Molecular Formula |
C7H15Cl |
Molecular Weight |
134.65 g/mol |
IUPAC Name |
2-chloro-2,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)5-7(3,4)8/h6H,5H2,1-4H3 |
InChI Key |
DQOHPSPKVODKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


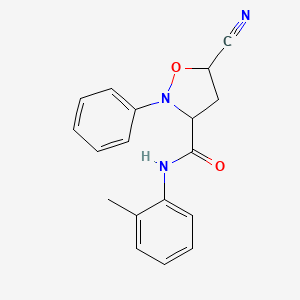
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

